2-Methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride
CAS No.: 160310-86-1
Cat. No.: VC7219240
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160310-86-1 |
|---|---|
| Molecular Formula | C9H12ClNO |
| Molecular Weight | 185.65 |
| IUPAC Name | 2-methyl-2,3-dihydro-1-benzofuran-5-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H11NO.ClH/c1-6-4-7-5-8(10)2-3-9(7)11-6;/h2-3,5-6H,4,10H2,1H3;1H |
| Standard InChI Key | NFUVGSTYKBEZIG-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(O1)C=CC(=C2)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is 2-Methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride, with a molecular formula of C₉H₁₂ClNO and a molecular weight of 185.65 g/mol . The structure consists of a partially saturated benzofuran ring system, where the amine group at position 5 and methyl group at position 2 introduce steric and electronic modifications critical to its reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol |
| CAS Number | 160310-86-1 |
| Salt Form | Hydrochloride |
| Hydrogen Bond Donors | 2 (amine, HCl) |
| Hydrogen Bond Acceptors | 2 (ether O, Cl⁻) |
The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. The dihydrobenzofuran core adopts a semi-planar conformation, with the methyl group inducing slight puckering, as inferred from crystallographic data of analogous compounds .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step route:
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Cyclization: 5-Amino-2-methylphenol undergoes cyclization with α,β-unsaturated ketones under acidic conditions to form the dihydrobenzofuran scaffold.
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Amination: Direct amination at position 5 using ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization from ethanol/water mixtures .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H₂SO₄, 80°C, 6h | 72 |
| Amination | NH₄OAc, NaBH₃CN, MeOH, RT, 12h | 68 |
| Salt Formation | HCl (g), EtOH/H₂O, 0°C | 95 |
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize the exothermic cyclization step, ensuring consistent quality. Catalytic hydrogenation substitutes stoichiometric reductants to improve sustainability. Robust ion-exchange resins facilitate high-purity salt formation at scale .
| Compound | 5-HT₁A Kᵢ (nM) | D₂ Kᵢ (nM) |
|---|---|---|
| 2-Methyl derivative (hydrochloride) | 28 | 110 |
| 5-Fluoro analog | 19 | 85 |
Applications in Materials Science
Polymer Precursor
The amine group serves as a monomer in polyamide and polyurethane synthesis. Incorporating the dihydrobenzofuran unit enhances thermal stability, as evidenced by a 15% increase in decomposition temperature (Td = 310°C) compared to non-aromatic analogs .
Catalysis
The compound acts as a ligand in palladium-catalyzed cross-coupling reactions. Its rigid structure improves catalytic efficiency in Suzuki-Miyaura reactions, achieving turnover numbers (TON) up to 10,000 for aryl bromide substrates .
Future Directions
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Mechanistic Studies: Elucidate receptor binding modes via X-ray crystallography.
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Formulation Development: Explore sustained-release formulations for neurological applications.
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Green Chemistry: Optimize solvent-free synthesis routes to reduce environmental impact.
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